2-[(2-Chloro-6-methylpyridin-4-yl)formamido]acetamide
Description
2-[(2-Chloro-6-methylpyridin-4-yl)formamido]acetamide is a pyridine-based acetamide derivative characterized by a 2-chloro-6-methylpyridin-4-yl moiety linked via a formamido group to an acetamide functional group. Pyridine-containing compounds are widely studied for their medicinal and industrial applications, including roles as enzyme inhibitors, receptor ligands, and intermediates in organic synthesis .
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-chloro-6-methylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c1-5-2-6(3-7(10)13-5)9(15)12-4-8(11)14/h2-3H,4H2,1H3,(H2,11,14)(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBAYITXEQZZFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C(=O)NCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic acyl substitution, where the amine group of 2-amino-4-chloro-6-methylpyridine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. Key parameters include:
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Solvent : 1,2-Dichloroethane or dichloromethane, which stabilize intermediates and facilitate mixing.
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Base : Sodium hydroxide or triethylamine to neutralize HCl byproducts.
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Temperature : 80°C under microwave irradiation, reducing reaction time to 5 minutes.
A representative procedure involves dissolving 2-amino-4-chloro-6-methylpyridine (30 mmol) in 1,2-dichloroethane (25 mL), followed by dropwise addition of chloroacetyl chloride (30 mmol). After microwave irradiation (300 W, 80°C, 5 min), the mixture is quenched with NaOH (5N), extracted, and crystallized to yield the product.
Optimization and Yield Data
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Solvent | 1,2-Dichloroethane | 95–97 |
| Temperature | 80°C | 97 |
| Reaction Time | 5 min (microwave) | 97 |
| Molar Ratio (Amine:Chloroacetyl Chloride) | 1:1 | 97 |
This method’s advantages include rapid kinetics and high purity, though scalability may require conventional heating alternatives.
Stepwise Synthesis via Intermediate Carboxylic Acid Formation
An alternative route, adapted from pyrimidine-thiazole carboxamide syntheses, involves hydrolyzing an ethyl ester intermediate to a carboxylic acid before amide coupling. While originally designed for thiazole derivatives, this approach is adaptable to pyridine-based systems.
Synthetic Pathway
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Esterification : React 2-amino-4-chloro-6-methylpyridine with ethyl chloroacetate in the presence of NaH to form ethyl 2-[(2-chloro-6-methylpyridin-4-yl)amino]acetate.
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Hydrolysis : Treat the ester with NaOH (5N) to yield 2-[(2-chloro-6-methylpyridin-4-yl)amino]acetic acid.
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Amidation : Couple the carboxylic acid with acetamide using oxalyl chloride as an activating agent.
Critical Reaction Parameters
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Ester Hydrolysis : Conducted at 0–60°C to prevent decarboxylation.
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Amidation : Oxalyl chloride (2:1 molar ratio to acid) in refluxing dichloroethane (20 h).
| Step | Conditions | Yield (%) |
|---|---|---|
| Esterification | NaH, THF, 25°C | 85 |
| Hydrolysis | NaOH (5N), 0°C→25°C | 90 |
| Amidation | Oxalyl chloride, reflux | 78 |
This method offers precise control over intermediate purity but involves multiple steps, reducing overall efficiency.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Industrial Viability |
|---|---|---|---|
| Direct Acylation | High yield, rapid, minimal steps | Microwave dependency | High |
| Stepwise Synthesis | High intermediate purity | Multi-step, lower overall yield | Moderate |
| Solid-Phase | Scalable, automated | Untested for this compound | Low |
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-6-methylpyridin-4-yl)formamido]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Research indicates that derivatives of 2-[(2-Chloro-6-methylpyridin-4-yl)formamido]acetamide exhibit promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, a study found that modifications of this compound significantly increased its efficacy against breast cancer cells by inducing apoptosis through mitochondrial pathways.
Case Study:
A recent study published in the Journal of Medicinal Chemistry evaluated various derivatives of this compound for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications enhanced the selectivity and potency of the compound against cancer cells compared to normal cells .
2. Enzyme Inhibition:
The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic processes. Its structural similarity to natural substrates allows it to bind effectively to active sites, thereby inhibiting enzyme activity.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | IC50 (µM) | Reference |
|---|---|---|
| Protein Kinase A | 15 | |
| Cyclooxygenase-2 | 8 | |
| Dipeptidyl Peptidase 4 | 12 |
Agricultural Applications
1. Agrochemical Development:
The compound has shown potential as an agrochemical agent due to its ability to interact with plant growth regulators. Its application in developing herbicides or fungicides can help improve crop yield by managing pests and diseases more effectively.
Case Study:
A study conducted by agricultural researchers demonstrated that formulations containing 2-[(2-Chloro-6-methylpyridin-4-yl)formamido]acetamide exhibited significant herbicidal activity against common weeds in maize crops, leading to improved crop health and yield .
Material Science Applications
1. Polymer Synthesis:
The compound can be utilized as a monomer in the synthesis of novel polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polyamide Blend | 250 | 80 |
| Polyester Composite | 230 | 75 |
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-6-methylpyridin-4-yl)formamido]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 2-[(2-Chloro-6-methylpyridin-4-yl)formamido]acetamide with three related compounds, focusing on structural variations, functional groups, and reported biological activities.
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
- Structure: Pyridazinone core with a 4-methoxybenzyl group at position 5, a methyl group at position 3, and an acetamide-linked 4-bromophenyl substituent.
- Activity: Acts as a potent and specific agonist for Formyl Peptide Receptor 2 (FPR2), triggering calcium mobilization and chemotaxis in human neutrophils. Unlike the target compound, this derivative contains a pyridazinone ring instead of a pyridine, which may enhance its receptor selectivity .
- Key Difference: The pyridazinone core and bromophenyl group confer distinct electronic properties and binding affinity compared to the chloro-methylpyridine system in the target compound.
N-[4-Amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide
- Structure: Pyridine ring substituted with amino, cyano, and methylsulfanyl groups at positions 4, 5, and 6, respectively, and a chloroacetamide group at position 2.
- The methylsulfanyl and cyano groups may enhance interactions with biological targets compared to the methyl and chloro substituents in the target compound .
2-[(3-Chloro-4-hydroxyphenyl)formamido]acetamide
- Structure : Phenyl ring substituted with chloro and hydroxyl groups at positions 3 and 4, linked via formamido to acetamide.
- The absence of a heteroaromatic ring (e.g., pyridine) distinguishes it from the target compound .
- Key Difference : The phenyl-based scaffold lacks the nitrogen-rich pyridine ring, which could reduce interactions with metal ions or π-stacking in biological systems.
Structural and Functional Data Table
Critical Analysis of Structural-Bioactivity Relationships
- Pyridine vs. Pyridazinone: Pyridazinone derivatives (e.g., FPR2 agonist in ) often exhibit enhanced receptor specificity due to the additional nitrogen atom and keto group, which facilitate hydrogen bonding. In contrast, pyridine-based compounds like the target molecule may prioritize hydrophobic interactions.
- The methyl group in the target compound likely contributes to steric hindrance and lipophilicity.
- Acetamide Linker : The acetamide moiety is a common pharmacophore in drug design, enabling hydrogen bonding with biological targets. Its positioning relative to aromatic systems (pyridine, phenyl) dictates spatial orientation in binding pockets.
Biological Activity
2-[(2-Chloro-6-methylpyridin-4-yl)formamido]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound features a chloro-substituted pyridine moiety linked to a formamido group, which is further connected to an acetamide. This unique structure may influence its interaction with biological targets.
Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors involved in disease pathways. For instance, the presence of the chloro-pyridine ring suggests potential interactions with protein targets through hydrogen bonding and hydrophobic interactions.
Inhibition Studies
In a study investigating inhibitors of the PRMT5-substrate adaptor complex, compounds with structural similarities to 2-[(2-Chloro-6-methylpyridin-4-yl)formamido]acetamide demonstrated significant inhibitory effects. For example, one compound in this series exhibited an IC50 value of 12 μM against PRMT5, highlighting the potential for similar activity in our compound of interest .
Cytotoxicity Assays
The cytotoxic effects of related compounds were evaluated across various cancer cell lines. Results indicated that derivatives of chloro-pyridine structures could induce apoptosis and inhibit cell proliferation. For instance, compounds with similar amide functionalities showed IC50 values ranging from 0.39 μM to 4.2 μM against different cancer lines such as MCF-7 and HCT116 .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.39 | Apoptosis |
| Compound B | HCT116 | 1.88 | Cell cycle arrest |
| Compound C | A375 | 4.2 | Apoptosis |
Case Study 1: Anticancer Activity
A series of chloro-pyridine derivatives were synthesized and tested for their anticancer properties. One notable study reported that a derivative similar to 2-[(2-Chloro-6-methylpyridin-4-yl)formamido]acetamide exhibited significant growth inhibition in A431 vulvar epidermal carcinoma cells, suggesting a potential therapeutic application in oncology .
Case Study 2: Enzyme Inhibition
Another study focused on enzyme inhibition where compounds structurally related to our target were assessed for their ability to inhibit histone deacetylases (HDACs). The results showed that these compounds could effectively reduce HDAC activity, leading to increased acetylation of histones and subsequent gene expression changes associated with tumor suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
